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Compound of Interest

Compound Name: Cyclopropanecarbonyl chloride

Cat. No.: B1347094

For Researchers, Scientists, and Drug Development Professionals
Introduction

Cyclopropanecarbonyl chloride is a key building block in organic synthesis, particularly in the
development of novel pharmaceutical and agrochemical agents. Its strained cyclopropy! ring
imparts unigue conformational constraints and metabolic stability to target molecules. A
thorough understanding of the thermochemical properties of this reagent is crucial for reaction
optimization, process safety, and the development of robust synthetic routes. This technical
guide provides an in-depth overview of the methodologies used to determine the
thermochemical data of cyclopropanecarbonyl chloride, even in the absence of extensive
publicly available experimental values for this specific compound.

Data Presentation

While specific experimental thermochemical data for cyclopropanecarbonyl chloride is not
readily available in the current literature, this section outlines the key parameters of interest
and provides data for the parent cyclopropane molecule for comparative purposes.

Table 1: Physical Properties of Cyclopropanecarbonyl Chloride
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Property Value

Molecular Formula C4HsCIO

CAS Number 4023-34-1
Molecular Weight 104.53 g/mol
Boiling Point 119 °C

Density 1.152 g/mL at 25 °C

Refractive Index

1.452 at 20 °C

Table 2: Thermochemical Data for Cyclopropane (for reference)

Property

Value (kJ/mol)

Standard Enthalpy of Formation (AHf°)

+53.3

Standard Molar Entropy (S°)

237.4

Heat Capacity (Cp)

55.6 J/(mol-K)

Experimental Protocols for Thermochemical Data

Determination

The determination of thermochemical data for compounds like cyclopropanecarbonyl

chloride relies on well-established experimental techniques. The following are detailed

methodologies for key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the standard enthalpy of

formation (AHf°) of organic compounds.

Methodology:

o Sample Preparation: A precisely weighed sample of high-purity cyclopropanecarbonyl

chloride is placed in a sample holder within a high-pressure vessel known as a "bomb."
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o Bomb Preparation: The bomb is charged with a known amount of pure oxygen to a pressure
of approximately 30 atm. A small, known amount of water is added to the bomb to ensure
that the final products are in their standard states.

o Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled
with a known mass of water. The calorimeter is equipped with a high-precision thermometer
and a stirrer.

« Ignition and Data Collection: The sample is ignited by passing an electric current through a
fuse wire. The temperature of the water in the calorimeter is monitored and recorded at
regular intervals before, during, and after the combustion.

o Data Analysis: The heat released by the combustion reaction is calculated from the
temperature change of the calorimeter and its heat capacity. The heat capacity of the
calorimeter is determined in a separate experiment by burning a standard substance with a
known heat of combustion, such as benzoic acid. Corrections are made for the heat of
ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the
bomb). The standard enthalpy of combustion is then used to calculate the standard enthalpy
of formation using Hess's Law.

Reaction Calorimetry

Reaction calorimetry is used to measure the enthalpy change of a specific chemical reaction.
For cyclopropanecarbonyl chloride, a relevant reaction would be its hydrolysis.

Methodology:

o Calorimeter Setup: A reaction calorimeter, which allows for the controlled mixing of reactants
and precise temperature measurement, is used. The calorimeter is calibrated to determine
its heat capacity.

o Reactant Preparation: A known amount of cyclopropanecarbonyl chloride is placed in a
sealed ampoule within the calorimeter. The calorimeter is filled with a known volume of a
suitable solvent, typically water or an aqueous base.

o Reaction Initiation: Once thermal equilibrium is reached, the ampoule is broken to initiate the
hydrolysis reaction.
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o Temperature Monitoring: The temperature of the reaction mixture is recorded as a function of
time until the reaction is complete and the temperature has stabilized.

» Enthalpy Calculation: The enthalpy of reaction is calculated from the observed temperature
change, the heat capacity of the calorimeter and its contents, and the number of moles of the
limiting reactant.

Computational Protocols for Thermochemical Data
Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the
accurate prediction of thermochemical properties.

Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method to investigate the electronic
structure of many-body systems.

Methodology:

o Structure Optimization: The 3D structure of cyclopropanecarbonyl chloride is optimized
using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

e Frequency Calculation: A frequency calculation is performed on the optimized structure to
confirm that it is a true minimum on the potential energy surface (i.e., no imaginary
frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to
enthalpy, and entropy.

e Energy Calculation: A single-point energy calculation is performed using a higher level of
theory or a larger basis set to obtain a more accurate electronic energy.

o Thermochemical Data Calculation: The standard enthalpy of formation, entropy, and heat
capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

High-Accuracy Composite Methods (G3, CBS-QB3, W1)
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These methods combine calculations at different levels of theory and with different basis sets to
achieve high accuracy in thermochemical predictions.

Methodology:

Geometry Optimization and Vibrational Frequencies: The geometry is typically optimized and
frequencies calculated at a lower level of theory (e.g., BALYP/6-31G(d)).

o Series of Single-Point Energy Calculations: A series of single-point energy calculations are
performed at higher levels of theory (e.g., MP2, CCSD(T)) with progressively larger basis
sets.

o Extrapolation to the Complete Basis Set Limit: The energies are extrapolated to the complete
basis set limit to reduce basis set truncation error.

e Core Correlation and Other Corrections: Corrections for core-electron correlation, relativistic
effects, and spin-orbit coupling (if applicable) are added.

» Final Thermochemical Data: The final, highly accurate thermochemical data is assembled
from these components.

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical processes
involving cyclopropanecarbonyl chloride.
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Synthesis of Cyclopropanecarbonyl Chloride
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Caption: Synthesis of Cyclopropanecarbonyl Chloride.
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Schotten-Baumann Reaction of Cyclopropanecarbonyl Chloride
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Caption: Schotten-Baumann Reaction of Cyclopropanecarbonyl Chloride.

Conclusion

While direct experimental thermochemical data for cyclopropanecarbonyl chloride remains

elusive in the public domain, this guide provides a comprehensive framework for its
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determination. The experimental protocols for combustion and reaction calorimetry, alongside
the detailed methodologies for high-accuracy computational chemistry, offer robust pathways
for obtaining the necessary data. For researchers in drug development and process chemistry,
the application of these methods will enable a more profound understanding of the energetic
landscape of reactions involving this versatile building block, ultimately leading to more
efficient, safe, and scalable synthetic processes.

 To cite this document: BenchChem. [A Technical Guide to the Thermochemical Data of
Cyclopropanecarbonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347094#thermochemical-data-for-
cyclopropanecarbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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